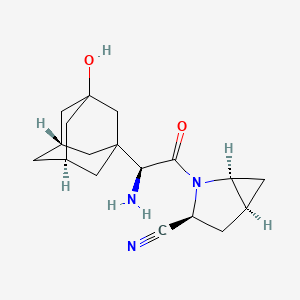
Methyl 5-(boronooxy)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(boronooxy)thiophene-2-carboxylate: is an organoboron compound that features a thiophene ring substituted with a boronooxy group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(boronooxy)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with boronic acids or boronate esters. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a halogenated thiophene with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications, where the reaction can be optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(boronooxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronooxy group can be oxidized to form boronic acids or borates.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The boronooxy group can participate in substitution reactions, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives, depending on the coupling partner.
Scientific Research Applications
Methyl 5-(boronooxy)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of Methyl 5-(boronooxy)thiophene-2-carboxylate in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The boronooxy group facilitates the transmetalation step, making the reaction efficient and selective.
Comparison with Similar Compounds
- Methyl 5-boronic acid thiophene-2-carboxylate
- Methyl 5-(pinacolborono)thiophene-2-carboxylate
- Methyl 5-(boronic acid)thiophene-2-carboxylate
Uniqueness: Methyl 5-(boronooxy)thiophene-2-carboxylate is unique due to its boronooxy group, which provides distinct reactivity compared to other boronic acid derivatives. This makes it particularly useful in reactions requiring high selectivity and functional group tolerance .
Properties
IUPAC Name |
(5-methoxycarbonylthiophen-2-yl)oxyboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO5S/c1-11-6(8)4-2-3-5(13-4)12-7(9)10/h2-3,9-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZCYTCQUJJZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)OC1=CC=C(S1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)nicotinonitrile](/img/structure/B8054697.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-amino-6-oxo-3,7-dihydropurine-8-carboxylate](/img/structure/B8054701.png)





![(1S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B8054737.png)
![[(4Z,6E,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B8054741.png)
![[(1S,2R,3R,5S,6R,16E,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B8054753.png)
![1H-Imidazole-5-carboxylic acid, 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H(or 2H)-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-, ethyl ester (9CI)](/img/structure/B8054766.png)
